5-(4-fluorophenyl)-6-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
5-(4-Fluorophenyl)-6-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione is a complex organic compound that features a pyrrolo[3,4-d]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-6-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione typically involves multi-step organic synthesis. Key steps include:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Indole Moiety: This step often involves coupling reactions, such as Suzuki or Stille coupling, to attach the indole group to the core structure.
Functionalization with the Fluorophenyl Group: This can be done using electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-6-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-(4-Fluorophenyl)-6-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-6-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and have been extensively studied for their biological activities.
Indole Derivatives: Compounds containing the indole moiety are known for their diverse pharmacological properties.
Uniqueness
What sets 5-(4-fluorophenyl)-6-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione apart is its unique combination of structural features, which may confer distinct biological activities and potential therapeutic benefits.
Properties
Molecular Formula |
C24H21FN4O2 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-6-[2-(1H-indol-3-yl)ethyl]-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H21FN4O2/c1-27-20-14-29(12-11-16-13-26-19-6-4-3-5-18(16)19)22(15-7-9-17(25)10-8-15)21(20)23(30)28(2)24(27)31/h3-10,13-14,26H,11-12H2,1-2H3 |
InChI Key |
HNODCDTYFAJDFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)F)CCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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